gamma-Sanshool
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Overview
Description
Gamma-Sanshool is a naturally occurring compound found in the Zanthoxylum genus, particularly in Sichuan peppercorns. It is known for its unique tingling and numbing sensation when consumed, which is attributed to its interaction with sensory neurons. This compound belongs to the family of polyunsaturated fatty acid amides and has garnered significant interest due to its various pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Gamma-Sanshool can be synthesized through multiple synthetic routes. One common method involves the Wittig reaction, where ylides react with ethyl 4-oxobut-2-enoate and (2E,4E)-hex-2,4-dienal to construct the carbon skeleton . The isomerization of ethyl 8-hydroxyocta-2,4-dienoate to the desired 2E,4E-isomer is catalyzed by iodine . Another method involves the use of sorbaldehyde and (6-ethoxy-6-oxohexyl)triphenylphosphonium bromide to construct the triene fragment .
Industrial Production Methods: Industrial production of this compound typically involves the chemical synthesis route due to the low natural abundance of the compound in Zanthoxylum species. The process includes multiple steps such as Wittig reactions, isomerization, and purification through crystallization .
Chemical Reactions Analysis
Types of Reactions: Gamma-Sanshool undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxy-gamma-Sanshool.
Reduction: Reduction reactions can modify the double bonds in the compound.
Substitution: Substitution reactions can occur at the amide or alkene positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products:
Oxidation: Hydroxy-gamma-Sanshool.
Reduction: Reduced forms of this compound with fewer double bonds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Gamma-Sanshool has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polyunsaturated fatty acid amides.
Biology: Investigated for its effects on sensory neurons and its potential role in pain modulation.
Industry: Utilized in the food industry for its unique sensory properties and in cosmetics for its tingling sensation.
Mechanism of Action
Gamma-Sanshool is part of a family of compounds known as sanshools, which include alpha-Sanshool, beta-Sanshool, and delta-Sanshool. Each of these compounds has similar structures but differs in the position and number of double bonds and functional groups. This compound is unique due to its specific double bond configuration and its pronounced sensory effects .
Comparison with Similar Compounds
- Alpha-Sanshool
- Beta-Sanshool
- Delta-Sanshool
- Hydroxy-Gamma-Sanshool
These compounds share similar sensory properties but differ in their chemical structures and specific biological activities.
Properties
CAS No. |
78886-65-4 |
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Molecular Formula |
C18H27NO |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
(2E,4E,8E,10E,12E)-N-(2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide |
InChI |
InChI=1S/C18H27NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-18(20)19-16-17(2)3/h4-9,12-15,17H,10-11,16H2,1-3H3,(H,19,20)/b5-4+,7-6+,9-8+,13-12+,15-14+ |
InChI Key |
KVUKDCFEXVWYBN-FMBIJHKPSA-N |
Isomeric SMILES |
C/C=C/C=C/C=C/CC/C=C/C=C/C(=O)NCC(C)C |
SMILES |
CC=CC=CC=CCCC=CC=CC(=O)NCC(C)C |
Canonical SMILES |
CC=CC=CC=CCCC=CC=CC(=O)NCC(C)C |
melting_point |
88 - 89 °C |
physical_description |
Solid |
Synonyms |
alpha-sanshool beta-sanshool gamma-sanshool sanshool |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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